molecular formula C11H10BrN B1497865 4-Bromo-6,8-dimethylquinoline CAS No. 1070879-36-5

4-Bromo-6,8-dimethylquinoline

Cat. No. B1497865
CAS RN: 1070879-36-5
M. Wt: 236.11 g/mol
InChI Key: HYBZJDNCFXOLPN-UHFFFAOYSA-N
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Description

4-Bromo-6,8-dimethylquinoline is a chemical compound with the molecular formula C11H10BrN . It has a molecular weight of 236.11 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Bromo-6,8-dimethylquinoline consists of a quinoline core, which is a bicyclic compound that includes a benzene ring fused to a pyridine ring. The molecule has bromine and methyl groups attached to it .


Physical And Chemical Properties Analysis

4-Bromo-6,8-dimethylquinoline is a solid compound . It has a molecular weight of 236.11 and a molecular formula of C11H10BrN .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is harmful if swallowed and causes serious eye irritation. It should be handled with care, using protective gloves and eye protection, and should be used only in well-ventilated areas .

properties

IUPAC Name

4-bromo-6,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBZJDNCFXOLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653685
Record name 4-Bromo-6,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6,8-dimethylquinoline

CAS RN

1070879-36-5
Record name 4-Bromo-6,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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